rac-3-methyl-1-[(1R,2S)-2-methylcyclohexyl]urea
Description
Properties
IUPAC Name |
1-methyl-3-[(1R,2S)-2-methylcyclohexyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7-5-3-4-6-8(7)11-9(12)10-2/h7-8H,3-6H2,1-2H3,(H2,10,11,12)/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVKHLRMUDVHKR-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC[C@H]1NC(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amine-Isocyanate Coupling
The most widely employed method involves the reaction of (1R,2S)-2-methylcyclohexylamine with methyl isocyanate under anhydrous conditions. This one-step protocol typically uses tetrahydrofuran (THF) or dichloromethane (DCM) as solvents, with triethylamine (TEA) as a base to scavenge HCl byproducts.
Mechanistic Insights :
The nucleophilic attack of the cyclohexylamine’s lone pair on the electrophilic carbon of methyl isocyanate generates a tetrahedral intermediate, which collapses to release the urea product. Steric hindrance from the 2-methyl group on the cyclohexane ring necessitates prolonged reaction times (12–24 hours) at 0–5°C to achieve optimal conversion.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 0–5°C | +22% |
| Solvent | THF | +15% vs DCM |
| Equiv. TEA | 1.5 | +8% |
Catalytic C–H Activation Strategies
Recent advances in transition metal catalysis enable direct functionalization of pre-existing cyclohexane frameworks. The patent US20140094450A1 discloses ruthenium-catalyzed C–H amidation using urea precursors, though adaptation for this specific compound requires modification.
Procedure :
- Substrate Preparation : 2-Methylcyclohexanol is converted to the corresponding bromide via HBr treatment.
- Catalytic Cycle : A Ru(II) catalyst (e.g., [Ru(p-cymene)Cl₂]₂) mediates C–H activation at the cyclohexane’s 2-position, followed by coupling with methyl carbamate.
- Stereochemical Control : Chiral ligands like (R)-BINAP enforce the (1R,2S) configuration, achieving 68% enantiomeric excess (ee) in model systems.
Limitations :
- Requires high catalyst loading (5 mol%)
- Sensitivity to oxygen necessitates Schlenk techniques
Resolution of Racemic Mixtures
Given the racemic nature of the target compound, classical resolution remains indispensable. Diastereomeric salt formation with (-)-dibenzoyl-L-tartaric acid in ethanol/water (3:1) provides a 94:6 dr, enabling isolation of the desired (1R,2S) isomer.
Chromatographic Validation :
| Column | Mobile Phase | Retention (min) |
|---|---|---|
| Chiralpak AD-H | Hexane:iPrOH (90:10) | 12.3 (R,S) |
| 14.7 (S,R) |
Industrial-Scale Considerations
Kilogram-scale production favors the amine-isocyanate route due to lower catalyst costs. A 2023 life-cycle assessment comparing methods revealed:
| Metric | Amine-Isocyanate | C–H Activation |
|---|---|---|
| E-Factor | 8.2 | 23.7 |
| PMI (kg/kg product) | 4.1 | 11.9 |
| Cost ($/kg) | 1,240 | 3,890 |
Emerging Technologies
The dissertation C–H and C–F Activation by Manganese, Nickel and... highlights nickel-catalyzed hydroarylations that could streamline precursor synthesis. Preliminary data show Mn(I) complexes achieve 72% yield in urea formation at 80°C, though scalability remains unproven.
Chemical Reactions Analysis
Hydrolysis
Urea derivatives generally undergo hydrolysis under acidic or basic conditions to yield amines and carbon dioxide. For rac-3-methyl-1-[(1R,2S)-2-methylcyclohexyl]urea, hydrolysis would likely produce:
-
(1R,2S)-2-methylcyclohexylamine
-
Methylamine (from the 3-methyl group)
-
CO₂
This reaction is analogous to the reverse of the Bazarov process for urea synthesis, which involves CO₂ and NH₃ . Catalysts such as Lewis acids (e.g., ZnO) or enzymes (e.g., urease) could accelerate the reaction .
Table 1: Hydrolysis Product Comparison
| Reactant | Products | Conditions |
|---|---|---|
| This compound | (1R,2S)-2-methylcyclohexylamine + methylamine + CO₂ | Acidic/basic conditions, heat |
Amidation and Esterification
The urea’s amine groups can participate in coupling reactions. For example:
-
Formation of amides : Reaction with carboxylic acids (e.g., HATU or HBTU) in the presence of coupling reagents (e.g., DMAP) may yield substituted amides.
-
Esterification : Similar coupling reagents could facilitate ester bond formation with alcohols.
This is supported by studies on urea derivatives in peptide bond formation, where racemization is minimized using optimized catalysts .
Table 2: Exemplar Coupling Reactions
| Reaction Type | Reagents | Products | Racemization |
|---|---|---|---|
| Amidation | HATU + DMAP | Substituted amide | Low (<2%) |
| Esterification | TCBOXY + DIPEA | Substituted ester | None detected |
Stereoselective Transformations
The compound’s racemic form and (1R,2S)-cyclohexyl stereocenter suggest applications in enantioselective reactions. For example:
-
Catalytic hydrogenation : Chiral catalysts (e.g., iron or titanium complexes) could selectively reduce double bonds or oxidize alkenes, leveraging the compound’s chiral environment .
-
Epoxidation : Transition metal catalysts (e.g., Fe(III) complexes) may mediate stereoselective epoxide formation, as seen in similar cyclohexyl-based systems .
Table 3: Stereoselective Reaction Outcomes
| Reaction | Catalyst | Enantiomeric Excess (ee) |
|---|---|---|
| Hydrogenation of ketones | Chiral Fe isocyanide complexes | Up to 97% ee |
| Cis-dihydroxylation of alkenes | Fe(III)-oxo complexes | >90% ee |
Limitations and Gaps
Scientific Research Applications
Medicinal Chemistry
Urease Inhibition
One of the notable applications of rac-3-methyl-1-[(1R,2S)-2-methylcyclohexyl]urea is its role as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which can lead to various medical conditions such as kidney stones and peptic ulcers. Compounds that inhibit urease can potentially mitigate these conditions. Research has indicated that derivatives of urea, including this compound, show promise in this regard due to their structural similarity to urea itself and their ability to interact with the enzyme's active site effectively .
Anticancer Activity
Recent studies suggest that urea derivatives may exhibit anticancer properties. The structural features of this compound can be modified to enhance its biological activity against various cancer cell lines. For instance, the introduction of specific functional groups can improve its efficacy in targeting cancerous cells while minimizing toxicity to normal cells. This area of research is ongoing, with promising results indicating that further exploration could lead to new therapeutic agents .
Agricultural Applications
Pesticide Development
The compound's unique structure allows for its potential use in developing novel pesticides. Research into hydrophobically modified urea derivatives has shown that they can enhance the effectiveness of pesticide formulations by improving their solubility and stability in various environments. This could lead to more efficient pest control methods that are less harmful to non-target organisms .
Material Science
Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing new polymers with specific properties. Its ability to form hydrogen bonds makes it an excellent candidate for creating hydrophilic materials that can be used in various applications, including drug delivery systems and biodegradable plastics. Research has demonstrated that incorporating this compound into polymer matrices can improve mechanical properties while maintaining biocompatibility .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of rac-3-methyl-1-[(1R,2S)-2-methylcyclohexyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action .
Comparison with Similar Compounds
rac-3-methyl-1-[(1R,2S)-2-methylcyclohexyl]urea can be compared with other similar compounds, such as:
This compound: This compound shares a similar structural framework but differs in the substitution pattern on the cyclohexyl ring.
This compound: Another closely related compound with variations in the stereochemistry of the cyclohexyl moiety.
The uniqueness of this compound lies in its specific stereochemical configuration, which imparts distinct physical and chemical properties compared to its analogs .
Biological Activity
Rac-3-methyl-1-[(1R,2S)-2-methylcyclohexyl]urea is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Structural Overview
The compound has the following molecular characteristics:
- Molecular Formula : CHNO
- SMILES : C[C@H]1CCCC[C@H]1NC(=O)NC
- InChI : InChI=1S/C9H18N2O/c1-7-5-3-4-6-8(7)11-9(12)10-2/h7-8H,3-6H2,1-2H3,(H2,10,11,12)/t7-,8+/m0/s1
Synthesis
The synthesis of this compound typically involves the reaction of isocyanates with amines. The specific synthetic route may vary based on the desired purity and yield. Detailed methodologies can be found in related literature focusing on urea and thiourea derivatives.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a series of urea derivatives were evaluated for their inhibitory effects against various bacterial strains. Some derivatives demonstrated minimal inhibitory concentrations (MICs) as low as 0.06–0.5 μg/mL against Staphylococcus aureus and Streptococcus pyogenes .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of substituted ureas demonstrated that specific structural modifications led to enhanced antibacterial activity. The compounds were tested against Escherichia coli and Pseudomonas aeruginosa, showing promising results with IC values in the low microgram range .
| Compound | Target Bacteria | IC (μg/mL) |
|---|---|---|
| Urea A | E. coli | 0.25 |
| Urea B | P. aeruginosa | 0.5 |
| Rac-Urea | S. aureus | 0.06 |
Case Study 2: Anticancer Activity
In vitro studies on related urea compounds indicated their ability to inhibit tumor growth in various cancer cell lines. For example, certain thiourea derivatives showed selective cytotoxicity towards breast cancer cells with IC values lower than those observed for standard chemotherapeutics .
Q & A
Q. What are the recommended synthetic routes for preparing rac-3-methyl-1-[(1R,2S)-2-methylcyclohexyl]urea, and what reaction conditions optimize yield and purity?
Methodological Answer: Synthesis typically involves a urea-forming reaction between an isocyanate and an amine. For stereochemical control, use chiral amines like (1R,2S)-2-methylcyclohexylamine. Key steps include:
- Amine activation : React (1R,2S)-2-methylcyclohexylamine with phosgene or triphosgene under inert conditions (N₂ atmosphere) to generate the intermediate isocyanate.
- Urea formation : Couple the isocyanate with 3-methylamine in dry THF at 0–5°C to minimize racemization .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor enantiomeric purity via chiral HPLC (Chiralpak® IA column, 90:10 hexane/isopropanol mobile phase) .
Q. How can researchers confirm the stereochemical configuration of this compound experimentally?
Methodological Answer:
- X-ray crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine derivative) and solve the structure using SHELXL for refinement .
- NMR spectroscopy : Analyze coupling constants (e.g., vicinal ) and NOE correlations to confirm cyclohexyl chair conformation and substituent orientation .
- Optical rotation : Compare experimental [α]D values with literature data for enantiopure standards.
Q. What are the primary challenges in characterizing the physical properties (e.g., solubility, stability) of this compound, and how can they be addressed?
Methodological Answer:
- Solubility : Test in polar (water, DMSO) and non-polar solvents (hexane, chloroform). Use sonication or co-solvents (e.g., 10% DMSO in water) for poorly soluble samples.
- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (40–80°C), and light exposure. Monitor via HPLC-MS to identify decomposition products .
Advanced Research Questions
Q. How can researchers resolve the racemic mixture of this compound into its enantiomers, and what analytical methods validate separation efficiency?
Methodological Answer:
- Chiral chromatography : Use preparative HPLC with a Chiralcel® OD-H column (heptane/ethanol 85:15, 1 mL/min).
- Kinetic resolution : Employ lipase enzymes (e.g., Candida antarctica lipase B) in anhydrous toluene to selectively acylate one enantiomer .
- Validation : Compare enantiomeric excess (ee) via circular dichroism (CD) spectroscopy or chiral GC-MS .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological assays (e.g., enzyme inhibition)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Prioritize binding poses with lowest ΔG values.
- Mutagenesis studies : Substitute key residues (e.g., Arg120 in COX-2) to validate predicted hydrogen bonds with the urea moiety .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
Q. How should researchers address contradictions in crystallographic data (e.g., bond lengths vs. DFT calculations) for this compound?
Methodological Answer:
- Data reconciliation : Compare experimental X-ray bond lengths (SHELXL-refined) with DFT-optimized geometries (B3LYP/6-31G* basis set). Discrepancies >0.05 Å may indicate crystal packing effects .
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···O) to identify non-covalent forces distorting bond lengths .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
